![molecular formula C18H19N3O2S B4617523 N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)

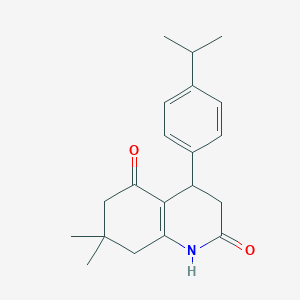

N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

説明

Thiazolo[3,2-a]pyrimidines are a type of heterocyclic compounds that have shown a great diversity of biological activities, including anti-inflammatory , antihypertensive , psychopharmacological , antimicrobial , antinociceptive , antibacterial , antitumor and anti-HSV-1 . They can act as calcium antagonists , diacylglycerol (DG) kinase inhibitors , HIV-1 reverse transcriptase inhibitors , group 2 metabotropic glutamate receptor antagonists . Some thiazolo[3,2-a]pyrimidines have been reported as new acetylcholinesterase (AChE) inhibitors and CDC25B phosphatase inhibitors, used to treat Alzheimer’s disease , cancer .

- Synthesis of thiazolo[3,2-a]pyrimidines, spiro thiazolo[3,2-a]pyrimidines and pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines by multicomponent reactions (MCRs) .

- Synthesis of thiazolo[3,2-a]pyrimidines by condensation of pyrimidine-2-thiones, which were obtained by Biginelli reaction between aromatic aldehydes and thiourea, with substituted 2-bromo-1-phenylethanone or chloroacetic acid .

- Synthesis of pyridothieno-fused thiazolo[3,2-a]pyrimidinones via Pictet–Spengler reaction .

- Synthesis of pyrido[4,3-d]thiazolo[3,2-a]pyrimidine by reacting 2-aminothiazole with the α,β-unsaturated ketones .

Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety is structurally similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis

The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of intermediate product, which underwent [3,3]-Claisen rearrangement .科学的研究の応用

Anticancer Applications

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Applications

High antibacterial activities of these compounds have been demonstrated . This makes them potential candidates for the development of new antibacterial drugs.

Anti-inflammatory Applications

Thiazolo[3,2-a]pyrimidine derivatives have also shown high anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.

Antimicrobial Applications

Some thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives have shown potential antimicrobial activity . This indicates their possible use in combating various microbial infections.

Chemotherapeutic Applications

Pyrimidine derivatives are found to have a wide range of chemotherapeutic effects . This includes angiogenic, enzyme inhibitory effects, and anti-leshiminal activity .

Analgesic and Anti-Parkinsonian Applications

They have also been used as analgesics and anti-parkinsonian agents . This suggests their potential use in pain management and treatment of Parkinson’s disease.

Modulators of TRPV1

Thiazolo[3,2-a]pyrimidine derivatives have been used as modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1) . This indicates their potential use in the regulation of this receptor, which plays a key role in pain perception.

Pesticide Applications

Pyrimidine derivatives have also been used as pesticides . This suggests their potential use in pest control in agriculture.

将来の方向性

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that there is potential for the development of new medicines, including anticancer drugs .

作用機序

Target of Action

The primary targets of N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are currently unknown. Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Biochemical Pathways

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Pharmacokinetics

The modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions, which could potentially influence these properties .

Result of Action

Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

Action Environment

The microwave-assisted technique used in the synthesis of these compounds is preferable due to the yield enhancements attained, time-saving, and environmentally safe reactions .

特性

IUPAC Name |

5-oxo-N-pentan-2-yl-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-3-7-12(2)20-16(22)14-10-19-18-21(17(14)23)15(11-24-18)13-8-5-4-6-9-13/h4-6,8-12H,3,7H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGDSOBUBXDFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)

![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)

![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)

![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)

![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)

![methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4617507.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)

![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)

![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)